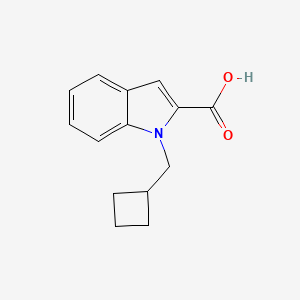

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclobutylmethyl)indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-14(17)13-8-11-6-1-2-7-12(11)15(13)9-10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETUNNMZTPUVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C3=CC=CC=C3C=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel method enables direct access to indole-2-carboxylates, which serve as precursors for further functionalization. As demonstrated in the synthesis of 5-chloroindole-2-carboxylic acids, this approach involves:

-

Knoevenagel Condensation : Reacting methyl 2-azidoacetate with substituted benzaldehydes to form azidocinnamates.

-

Thermolytic Cyclization : Heating the azidocinnamate to induce indole ring formation, yielding ethyl indole-2-carboxylates.

For 1-(cyclobutylmethyl)-1H-indole-2-carboxylic acid, the ethyl indole-2-carboxylate intermediate would undergo N-alkylation with cyclobutylmethyl bromide or chloride. Subsequent hydrolysis of the ester (e.g., using NaOH or LiOH) would furnish the carboxylic acid.

Key Optimization Parameters :

-

Temperature control during cyclization to minimize side reactions.

-

Selection of alkylating agents (e.g., cyclobutylmethyl bromide) with high electrophilicity to ensure efficient N-alkylation.

Direct Cyclization with Preinstalled Substituents

Feischer Indole Cyclization

A patent describing the synthesis of 5-nitroindole-2-carboxylic acid via Feischer cyclization (possibly a variant of Fischer synthesis) offers insights. The method involves:

-

Condensation : Reacting p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone.

-

Cyclization : Treating the hydrazone with polyphosphoric acid (PPA) at 85–115°C to form the indole ring.

Adapting this route, substituting p-nitrophenylhydrazine with a cyclobutylmethyl-modified hydrazine could yield the desired N-substituted indole. However, the steric bulk of the cyclobutylmethyl group may hinder cyclization efficiency.

Critical Considerations :

-

Solvent selection (e.g., toluene or xylene) to facilitate high-temperature reactions.

-

Stoichiometric PPA to drive cyclization while avoiding decomposition.

Modular Assembly via Coupling Reactions

Alkylation of Indole-2-Carboxylic Acid Derivatives

A robust strategy involves alkylating preformed indole-2-carboxylic acid esters. For example:

-

Synthesis of Indole-2-Carboxylate : Using Hemetsberger–Knittel or Leimgruber-Batcho methods.

-

N-Alkylation : Treating the indole nitrogen with cyclobutylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃).

-

Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid via alkaline hydrolysis (e.g., NaOH in ethanol/water).

Example Procedure :

-

Step 1 : Ethyl indole-2-carboxylate (10 mmol) is dissolved in anhydrous DMF. Cyclobutylmethyl bromide (12 mmol) and NaH (15 mmol) are added under argon. The mixture is stirred at 60°C for 12 hours.

-

Step 2 : The crude N-alkylated product is hydrolyzed with 3N NaOH at reflux for 2 hours, followed by acidification to pH 2 with HCl to precipitate the carboxylic acid.

Yield Optimization :

-

Excess alkylating agent (1.2 equiv) improves N-alkylation efficiency.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Analytical and Practical Challenges

Regioselectivity in N-Alkylation

The indole nitrogen’s nucleophilicity can lead to competing reactions, such as over-alkylation or ring-opening. Employing bulky bases (e.g., LiHMDS) or phase-transfer catalysts may mitigate these issues.

Stability of the Cyclobutylmethyl Group

Cyclobutane rings are prone to ring-opening under acidic or high-temperature conditions. For instance, polyphosphoric acid-mediated cyclizations (as in Feischer synthesis) may degrade the cyclobutylmethyl moiety unless reaction times are minimized.

Purification Challenges

The polar carboxylic acid group complicates isolation. Recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients are effective.

Comparative Data on Synthetic Routes

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by reacting with aryl or vinyl halides in the presence of palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole ring or the functional groups attached to it.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid

- Molecular Formula : C_{13}H_{15}N_{1}O_{2}

- Molecular Weight : 231.27 g/mol

The compound features an indole core with a cyclobutylmethyl substituent and a carboxylic acid group, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential for development as a novel antibiotic agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its therapeutic potential in treating inflammatory diseases .

HIV Treatment Potential

Recent studies have explored the role of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV integrase. This enzyme is crucial for viral replication, and compounds that inhibit its activity can serve as effective antiviral agents. The compound has demonstrated promising results in inhibiting the strand transfer activity of HIV-1 integrase with IC50 values indicating effective binding and inhibition .

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated various indole derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited significant antibacterial activity, supporting its potential as a lead compound for antibiotic development .

Anti-inflammatory Research

In a controlled experiment involving murine models, researchers assessed the anti-inflammatory effects by measuring cytokine levels post-treatment. The findings showed a substantial decrease in inflammatory markers compared to control groups, underscoring its therapeutic potential in inflammatory conditions .

Integrase Inhibition Analysis

Research focusing on HIV integrase inhibitors highlighted that structural modifications on indole derivatives significantly enhanced their inhibitory activity against integrase. The introduction of bulky hydrophobic groups improved interaction with viral DNA, suggesting that similar modifications could enhance the efficacy of this compound in antiviral therapies .

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The cyclobutylmethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and physical differences between 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid and related compounds:

Table 1: Comparative Analysis of Benzoic Acid Derivatives with Pyrazole Substituents

Key Observations:

The trifluoromethyl-pyrimidine derivative (CAS: 1495407-96-9) has a significantly higher molecular weight (297.24 g/mol) due to the bulky trifluoromethyl group, which may reduce solubility but improve metabolic stability .

Positional Isomerism :

- The isomers 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid and 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid () demonstrate how pyrazole ring position affects melting points. The 4-pyrazole isomer melts at 240–242°C, significantly higher than the 3-pyrazole isomer (138.5–139.5°C), likely due to differences in hydrogen-bonding networks and crystal packing .

Synthetic Accessibility: Fluorinated analogs (14c, 14d, 14e) were synthesized with high yields (84–94%) via General Procedure F, suggesting efficient coupling reactions for introducing halogens .

Functional Group Impact :

- The carboxylic acid group in all compounds enables hydrogen bonding, critical for crystal engineering (as per Etter’s graph-set analysis) . However, steric hindrance from the methyl group in the target compound may reduce intermolecular interactions compared to unsubstituted analogs.

Research Implications:

- The fluorinated derivatives’ high yields and polarity make them candidates for drug candidates requiring enhanced bioavailability.

- The higher melting point of the 4-pyrazole isomer () suggests superior crystalline stability, advantageous for formulation .

- The target compound’s methyl groups may confer metabolic resistance compared to halogenated analogs, though this requires further study.

Biological Activity

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes an indole core, which is known for its diverse biological properties. The presence of the cyclobutylmethyl group may influence its pharmacokinetic properties and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It is hypothesized that the indole nucleus plays a crucial role in binding to specific biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity and Efficacy

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including this compound, in various biological assays:

Antiviral Activity

Research has demonstrated that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. For instance:

- Inhibition Assays : Compounds similar to this compound showed IC50 values ranging from 3.11 μM to 32.37 μM against HIV-1 integrase, indicating significant antiviral potential .

Antiproliferative Effects

Indole derivatives have also been evaluated for their antiproliferative effects against cancer cell lines:

- Cell Line Studies : Certain derivatives exhibited GI50 values between 0.95 μM and 1.50 μM, showcasing their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Case Studies

Several case studies have explored the biological activity of indole derivatives:

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other indole derivatives:

Q & A

Q. How can computational models improve the design of derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.